molecular formula C15H13ClFN3O B12232062 2-chloro-4-fluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide

2-chloro-4-fluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide

Cat. No.: B12232062
M. Wt: 305.73 g/mol
InChI Key: CPPCIMIDQMSIAL-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide is a complex organic compound that features a benzamide core substituted with chloro and fluoro groups, along with a pyridinyl azetidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the azetidine ring, followed by the introduction of the pyridinyl group. The final steps involve the substitution of the benzamide core with chloro and fluoro groups under controlled conditions. Specific reagents and catalysts are used to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, temperature, and pressure conditions are critical to achieving consistent quality in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering its biological activity.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

2-chloro-4-fluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide involves its interaction with specific molecular targets. The chloro and fluoro groups, along with the azetidine ring, contribute to its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-fluorobenzamide: Lacks the pyridinyl azetidine moiety, resulting in different biological properties.

    N-(pyridin-2-yl)azetidin-3-ylbenzamide: Does not have the chloro and fluoro substitutions, affecting its chemical reactivity and biological activity.

    4-fluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide: Similar structure but without the chloro group, leading to variations in its interactions and effects.

Uniqueness

2-chloro-4-fluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide is unique due to the combination of chloro and fluoro groups with the pyridinyl azetidine moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C15H13ClFN3O

Molecular Weight

305.73 g/mol

IUPAC Name

2-chloro-4-fluoro-N-(1-pyridin-2-ylazetidin-3-yl)benzamide

InChI

InChI=1S/C15H13ClFN3O/c16-13-7-10(17)4-5-12(13)15(21)19-11-8-20(9-11)14-3-1-2-6-18-14/h1-7,11H,8-9H2,(H,19,21)

InChI Key

CPPCIMIDQMSIAL-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=CC=CC=N2)NC(=O)C3=C(C=C(C=C3)F)Cl

Origin of Product

United States

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